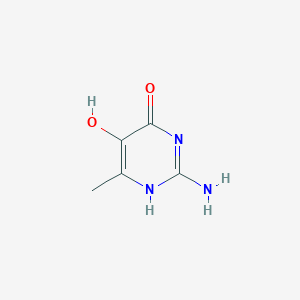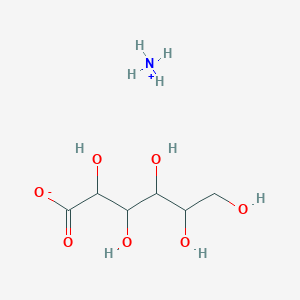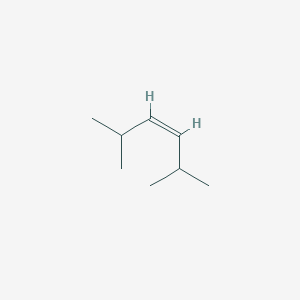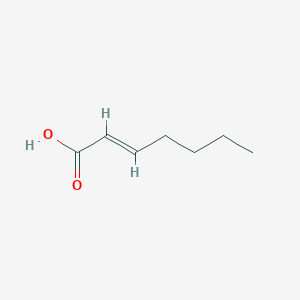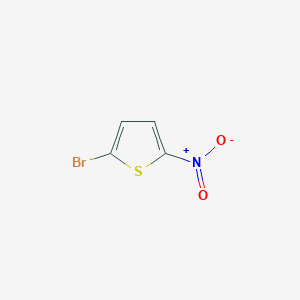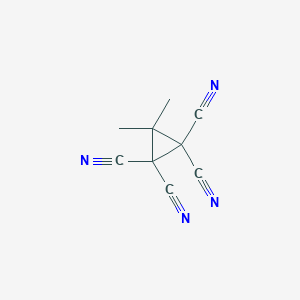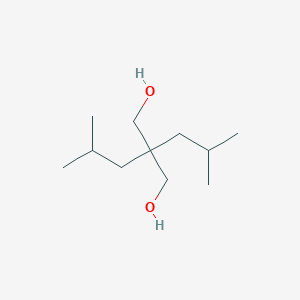
2,2-二异丁基-1,3-丙二醇
描述
2,2-Diisobutyl-1,3-propanediol (DIPD) is a synthetic chemical compound that has been used in a variety of applications, including the synthesis of polymers, emulsifiers, solvents, and lubricants. It is also used as a surfactant in the manufacture of personal care and household products. In addition, DIPD has been used in laboratory experiments to study its biochemical and physiological effects.
科学研究应用
生物生产的 1,3-丙二醇的下游加工: 生物生产的 1,3-丙二醇的回收和纯化方法,包括蒸发、蒸馏和膜过滤等技术,至关重要,因为它们对总生产成本有很大影响 (Xiu & Zeng, 2008).
同系 1,3-丙二醇的氧化酯化: 使用各种催化剂对二醇(包括 1,3-丙二醇)进行氧化酯化研究表明在化学合成中的潜在应用 (Kotionova et al., 2012).
增强 1,3-丙二醇产量的基因工程: 基因工程菌株已显示出在增加产量和克服 1,3-丙二醇生物合成中的生产障碍方面的前景,表明在生物技术和工业微生物学中的应用 (Yang et al., 2018).
微生物生产技术: 已经综述了 1,3-丙二醇微生物生产的各种策略,重点是提高产量和发酵技术的遗传和代谢工程 (Saxena et al., 2009).
3-氨基-1,2-丙二醇系列中的酶促拆分: 包括二异丁酸酯在内的衍生物的酶促拆分,用于生产对映选择性化合物,说明在制药和精细化工中的应用 (Mbappé & Sicsic, 1993).
工业规模生产的代谢工程: 代谢工程的努力已经导致开发出能够将 D-葡萄糖转化为 1,3-丙二醇的菌株,显示出可持续化学生产的潜力 (Nakamura & Whited, 2003).
生物技术生产的进展: 对 1,3-丙二醇的生物技术生产方法的综述突出了基于数学模型的方法对于生物反应器设计和优化的重要性 (Kaur et al., 2012).
生产途径的瓶颈消除: 代谢工程策略优化 1,3-丙二醇的生产途径,包括基因敲除和过表达,提供了对高效且经济的化学生产的见解 (Celińska, 2010).
聚合应用: 使用源自 1,3-丙二醇的 2,2-二丁基-1,3-二氧杂-2-锡烷作为 β-D,L-丁内酯聚合的引发剂,表明在聚合物化学领域中的应用 (Kricheldorf & Lee, 1995).
寡核苷酸的标记: 使用 2-氨基丁基-1,3-丙二醇骨架直接标记寡核苷酸说明在分子生物学和基因工程中的应用 (Nelson et al., 1992).
作用机制
Mode of Action
It’s known that it’s often used in organic synthesis as a solvent, thickener, and viscosity regulator .
Biochemical Pathways
It’s widely used in the preparation of polyurethanes, coatings, adhesives, and inks , suggesting it may interact with biochemical pathways related to these processes.
属性
IUPAC Name |
2,2-bis(2-methylpropyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRCHMOHGGDNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398392 | |
| Record name | 2,2-Diisobutyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10547-96-3 | |
| Record name | 2,2-Diisobutyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

